molecular formula C14H17N3O4S2 B3752417 Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

Cat. No.: B3752417
M. Wt: 355.4 g/mol
InChI Key: CNXOFSDITGCKTN-UHFFFAOYSA-N
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Description

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate (CAS 329226-54-2) is a synthetic organic compound with the molecular formula C14H17N3O4S2 and a molecular weight of 355.43 g/mol . This chemical features a 1,3-thiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities—linked to a phenyl carbamate group via a sulfonamide bridge . The presence of the thiazole ring makes it a valuable intermediate for the development of novel pharmacologically active molecules, particularly in the research of anti-inflammatory agents where thiazole derivatives have shown promise in targeting pathways such as LOX, COX, MAPK, and JAK-STAT . Its structure combines several functional motifs, making it a versatile building block for organic synthesis and chemical biology. Researchers utilize this compound in the exploration of new therapeutic agents and as a key precursor in the synthesis of more complex heterocyclic systems . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-2-3-9-21-14(18)16-11-4-6-12(7-5-11)23(19,20)17-13-15-8-10-22-13/h4-8,10H,2-3,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOFSDITGCKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332981
Record name butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329226-54-2
Record name butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-aminophenyl carbamate with thiazole-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will produce the corresponding amine.

Scientific Research Applications

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate involves the inhibition of bacterial enzymes critical for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing bacterial growth .

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfonamide vs. Carbamate Design : The target compound’s butyl carbamate replaces Phthalylsulfathiazole’s ionizable carboxylic acid, suggesting a shift from localized antibacterial action to systemic bioavailability .
  • Thiazole Hybridization : highlights that combining thiazole with triazole enhances anticancer activity, implying that the target compound’s thiazole-sulfamoyl core could be similarly optimized for oncology applications.
  • Complex Analogs : The hydroperoxy and ureido groups in analogs indicate a focus on targeting oxidative stress pathways or proteases, diverging from the simpler sulfonamide/carbamate scaffolds .

Biological Activity

Overview

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. It belongs to the carbamate class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3S, with a molecular weight of approximately 280.35 g/mol. The compound features a butyl group linked to a phenyl ring that is substituted with a thiazole moiety through a sulfonamide group.

Key Structural Data

PropertyValue
Molecular FormulaC13H16N2O3S
Molecular Weight280.35 g/mol
CAS Number610764-96-0

The biological activity of this compound primarily involves its interaction with specific biological targets. The thiazole and sulfonamide functionalities are crucial for its mechanism:

  • G Protein-Coupled Receptor (GPCR) Agonism : This compound acts as a surrogate agonist for the orphan G protein-coupled receptor GPR27, which is implicated in various physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, potentially making it useful in treating infections.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular processes, leading to disrupted metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

  • Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The thiazole derivative is then reacted with sulfonamide reagents to introduce the sulfonamide functional group.
  • Carbamate Formation : Finally, the butyl group is attached via carbamate formation through reaction with isocyanates.

Recent methodologies also explore using carbon dioxide as a reactant to enhance sustainability in the synthesis process.

Case Study: Antimicrobial Properties

A study investigated various sulfonamide derivatives, including this compound, for their antimicrobial efficacy against different bacterial strains. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound has potential as an antimicrobial agent and warrants further exploration for therapeutic applications .

Case Study: GPCR Interaction

Research into the interaction of this compound with GPR27 revealed that it activates signaling pathways associated with this receptor. This activation could have implications for diseases where GPR27 plays a role, such as metabolic disorders and neurological conditions.

Q & A

Q. Mechanistic Studies :

  • Docking Simulations : Predict binding to thiazole-sensitive targets (e.g., kinases or GPCRs) using AutoDock Vina.
  • Functional Assays : Measure inhibition of enzymatic activity (e.g., IC50 determination via fluorescence-based assays) and validate with siRNA knockdowns.

Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream effects on signaling cascades .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer :

Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

Control for Compound Stability : Verify stability in assay buffers via LC-MS to rule out degradation artifacts.

Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or confounding variables (e.g., solvent DMSO concentration affecting results) .

Tables for Key Parameters

Synthetic Step Optimal Conditions Critical Parameters
Sulfonamide FormationDMF, 70°C, 12 hr, HATU catalystAnhydrous conditions, <0.5% water content
Carbamate ProtectionTHF, 0°C, Boc2O, DMAPpH 8–9, rapid quenching to prevent hydrolysis
PurificationReverse-phase HPLC (C18 column)Gradient: 20–80% MeCN in H2O, 0.1% TFA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
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Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

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